molecular formula C17H16ClN5O2 B2795014 2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-甲基乙酰胺 CAS No. 1105236-67-6

2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-甲基乙酰胺

货号: B2795014
CAS 编号: 1105236-67-6
分子量: 357.8
InChI 键: LAYVGIXFHUWYSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide” is a chemical compound with a complex structure . It’s important to note that the information available on this compound is limited .

科学研究应用

抗菌和抗癌活性
研究已导致合成具有类似于2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-甲基乙酰胺的结构的新型化合物,证明具有显着的抗菌和抗癌活性。例如,新型吡唑衍生物已被开发出来,并显示出比参考药物多柔比星更高的抗癌活性,同时具有良好至优异的抗菌作用。这些发现突出了此类化合物在开发针对传染病和癌症的新治疗剂中的潜力 (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S. (2016). Bioorganic & Medicinal Chemistry Letters).

抗癌剂的合成和分子对接研究
已经对合成包含氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新化合物的进一步探索进行了研究,重点是它们作为抗癌和抗菌剂的潜力。这些化合物进行了分子对接研究以评估其功效,对各种癌细胞系和致病菌株显示出有希望的结果,表明它们在克服微生物对药物的耐药性方面具有潜在应用 (Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Journal of Molecular Structure).

化学合成和抗肿瘤评估
除了抗菌特性之外,某些吡唑并[3,4-d]嘧啶衍生物已被合成并评估其对特定癌细胞系的抗肿瘤活性,例如人乳腺腺癌细胞系 MCF7。与已知的抗肿瘤剂相比,其中一些衍生物显示出轻度至中度的活性,这突出了化学合成在开发新抗癌药物中的重要性 (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S. (2017)).

安全和危害

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

未来方向

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Similar compounds have shown promising pharmacological activities, suggesting potential areas of exploration for this compound .

作用机制

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This leads to a reduction in cell death, which can help to alleviate inflammation and other symptoms associated with diseases that involve necroptosis .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes , respectively . The compound also displayed an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach the systemic circulation when administered orally.

Result of Action

The compound effectively blocks TNFα-induced necroptosis in both human and murine cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This results in a reduction in cell death, which can help to alleviate symptoms associated with diseases that involve necroptosis .

属性

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-19-14(24)9-22-17(25)16-13(15(21-22)10-5-6-10)8-20-23(16)12-4-2-3-11(18)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYVGIXFHUWYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。